molecular formula C5H11Si B1587919 Allyldimethylsilane CAS No. 3937-30-2

Allyldimethylsilane

Cat. No.: B1587919
CAS No.: 3937-30-2
M. Wt: 99.23 g/mol
InChI Key: ZBMGMUODZNQAQI-UHFFFAOYSA-N
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Description

Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2H . It is a colorless liquid used in organic synthesis .


Synthesis Analysis

This compound can be synthesized from Chlorodimethylsilane and Allylmagnesium chloride . It can also be synthesized through the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes .


Molecular Structure Analysis

The molecular formula of this compound is C5H12Si . It consists of the trimethylsilyl group attached to an allyl group .


Physical and Chemical Properties Analysis

This compound has a boiling point of 69 °C and a density of 0.710 g/mL at 20 °C . Its refractive index is 1.408 .

Scientific Research Applications

Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans

ADTS has been effectively used in the synthesis of cyclopentanols through Lewis acid mediated annulation with electron-deficient olefins. The resulting silylcyclopentanes can be converted to cyclopentanols under mild, non-epimerizing oxidative conditions. Additionally, ADTS facilitates efficient annulation onto aldehydes to yield oxetanes and tetrahydrofurans, expanding its utility in the synthesis of heterocyclic compounds (Groaning, Brengel, & Meyers, 1998).

Advances in Organic Synthesis

Over the last three decades, allylsilanes, including ADTS, have been extensively utilized in organic synthesis. Recent developments have showcased their transformation through electrophilic, radical, and organometallic processes, with a significant focus on stereocontrol arising from these transformations (Chabaud, James, & Landais, 2004).

Interactions with Alcohols and Ethers

The allyldimethylsilyl cation, derived from diallyldimethylsilane, reacts with alcohols and ethers to produce adducts, showcasing the reactive nature of ADTS in ion cyclotron resonance studies. This reactivity is essential for understanding the behavior of ADTS in complex organic reactions (Blair, Trenerry, & Bowie, 1980).

Polymerization Processes

ADTS has been employed in acyclic diene metathesis polymerization, leading to the synthesis of unsaturated poly[carbo(dimethyl)silanes]. This application highlights its role in the development of new polymeric materials with potential applications in various industrial sectors (Wagener & Smith, 1991).

Cross-Coupling Reactions

The sodium salts of allyldimethylsilanol have been used in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the synthesis of allylated and crotylated arenes. This application underscores the utility of ADTS derivatives in facilitating bond-forming reactions that are fundamental to organic synthesis (Denmark & Werner, 2008).

Safety and Hazards

Allyldimethylsilane is flammable and corrosive . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2 . The primary targets of this compound are not well-documented in the literature. This could be due to the compound’s relatively recent discovery or its specialized use in certain fields.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.

Properties

InChI

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMGMUODZNQAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883921
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-30-2
Record name Silane, dimethyl-2-propen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethyl-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Allyldimethylsilane in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, primarily utilized for introducing allyl groups into molecules. It participates in various reactions, including:

  • Palladium-catalyzed cross-coupling reactions: It acts as a pyridyl transfer reagent when reacted with aryl iodides in the presence of silver(I) oxide, leading to the formation of new carbon-carbon bonds. []
  • Silicon-tether ring-closing metathesis: It serves as a precursor for building trisubstituted olefins, useful intermediates in synthesizing complex molecules. [, ]
  • Enantioselective conjugate additions: When incorporated into α,β-unsaturated β-silyl imide substrates, it facilitates the addition of carbon-centered nucleophiles with high enantioselectivity, as demonstrated in the synthesis of (+)-Lactacystin. [, ]
  • Hydrosilylation reactions: It can undergo hydrosilylation with 9-borabicyclo[3.3.1]nonane (9-BBN) to produce boron-modified polycarbosilanes, potential precursors for ceramic materials. []

Q2: How does this compound interact with transition metals like ruthenium?

A2: this compound can coordinate to transition metals like ruthenium, forming unique organometallic complexes. For instance, it reacts with the ruthenium complex RuH2(H2)2(PCy3)2, leading to the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. This complex exhibits interesting reactivity due to the coordination of a vinylsilane ligand to the ruthenium center via both Ru−(η2-H−Si) and Ru−(η2-CC) bonds. []

Q3: What are the different ways to synthesize this compound?

A3: While traditional methods exist, a novel Peterson olefination reaction was developed to synthesize this compound. This approach offers a valuable alternative, potentially with improved yields or regioselectivity depending on the desired product. [, ]

Q4: Can the reactivity of this compound be modified?

A4: Yes, the reactivity of this compound can be tuned. For instance, converting it into the corresponding Allylchlorodimethylsilane can alter its reactivity profile, making it suitable for different synthetic transformations. []

Q5: How does this compound react with carbenes?

A5: The reaction of this compound with carbenes, such as 1,2,2-Trifluoroethylidene, leads to both silicon-hydrogen insertion and double bond addition products. The selectivity of these reactions can vary depending on the specific carbene and reaction conditions. []

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